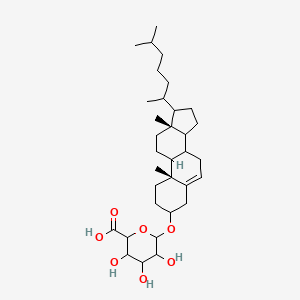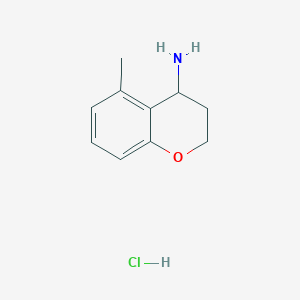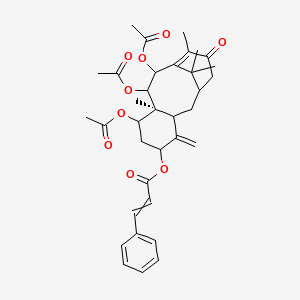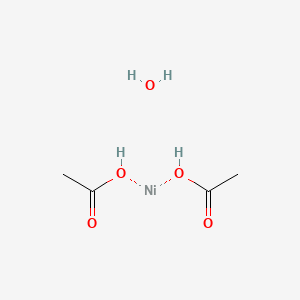
Cholesterol b-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cholesterol beta-D-glucoside typically involves the glycosylation of cholesterol with a glucose derivative. One efficient method starts with the protection of the hydroxy groups of sucrose using benzyl ethers. After acidic hydrolysis, the pyranosyl moiety is transformed into its trichloroacetimidate derivative. The glycosidic bond formation with cholesterol is then performed, followed by catalytic transfer hydrogenation to remove the protecting groups .
Industrial Production Methods: Industrial production methods for cholesterol beta-D-glucoside are not extensively documented. the synthesis protocols used in research can be scaled up for industrial applications, focusing on optimizing reaction conditions and yields .
Analyse Des Réactions Chimiques
Types of Reactions: Cholesterol beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxysterols, which are oxygenated derivatives of cholesterol.
Reduction: Reduction reactions can modify the glucose moiety or the cholesterol backbone.
Substitution: Substitution reactions can occur at the hydroxy groups of the glucose moiety or the cholesterol molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygenases from the cytochrome P450 family.
Reduction: Catalytic hydrogenation is often used for reduction reactions.
Substitution: Various protecting groups and catalysts are used to facilitate substitution reactions.
Major Products:
Oxidation: Oxysterols and other oxygenated derivatives.
Reduction: Reduced forms of cholesterol beta-D-glucoside.
Substitution: Substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
Cholesterol beta-D-glucoside has diverse applications in scientific research:
Mécanisme D'action
Cholesterol beta-D-glucoside exerts its effects through several mechanisms:
Comparaison Avec Des Composés Similaires
Beta-Sitosterol Beta-D-Glucoside: Another sterol glucoside with similar structural features but different biological activities.
Stigmasterol Beta-D-Glucoside: Similar in structure but varies in its effects on cellular functions.
Uniqueness: Cholesterol beta-D-glucoside is unique due to its specific interactions with cellular membranes and its role in modulating oxidative stress responses. Its potential therapeutic applications, particularly in neurodegenerative diseases, set it apart from other sterol glucosides .
Propriétés
Formule moléculaire |
C33H54O7 |
|---|---|
Poids moléculaire |
562.8 g/mol |
Nom IUPAC |
6-[[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31?,32-,33+/m0/s1 |
Clé InChI |
IJLBJBCDNYOWPJ-FPMXPGQZSA-N |
SMILES isomérique |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)

![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)


![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)

![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
